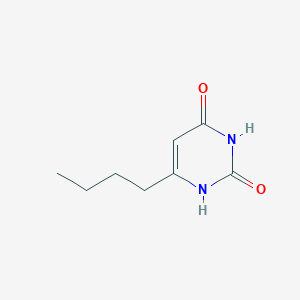

6-Butylpyrimidine-2,4(1H,3H)-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-butyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODQYFUUAKCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Butylpyrimidine 2,4 1h,3h Dione and Its Analogues

Classical Synthetic Approaches to Pyrimidinediones

The foundational methods for constructing the pyrimidinedione ring have been established for over a century and typically rely on the condensation of a three-carbon component with a urea-based building block.

Condensation Reactions with Urea (B33335) Derivatives

The most traditional and widely adopted method for synthesizing 6-substituted pyrimidine-2,4-diones is the condensation of urea with a β-ketoester. For the specific synthesis of 6-butylpyrimidine-2,4(1H,3H)-dione, the reaction would involve urea and a β-ketoester containing a butyl group, such as ethyl 3-oxoheptanoate. This reaction is typically performed under basic conditions, using a base like sodium ethoxide in ethanol (B145695). The mechanism involves the initial formation of a ureide intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

An alternative approach involves the use of S-alkylisothioureas, which can react with β-ketoesters in a sequential base- and acid-mediated condensation to form 4-pyrimidone-2-thioethers. nih.gov These thioethers can then be converted to the desired pyrimidine-2,4-dione. Another variation is the condensation of urea or its derivatives with malonic acid, which can also lead to the formation of the pyrimidine (B1678525) ring system. researchgate.netresearchgate.net

Table 1: Classical Condensation Reactions for Pyrimidinedione Synthesis

| Reactant A | Reactant B | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Urea | Ethyl 3-oxoheptanoate | Sodium Ethoxide, Ethanol, Reflux | This compound | Inferred from classical methods |

| Urea | Ethyl Acetoacetate (B1235776) | Basic catalyst | 6-Methyluracil (B20015) | researchgate.net |

| S-Isopropylisothiourea | β-Ketoester | 1. DIPEA, 2-MeTHF; 2. TfOH | 4-Pyrimidone-2-thioether | nih.gov |

| Urea | Malonic Acid | Acetic Anhydride | Barbituric Acid (6-hydroxyuracil) | researchgate.netresearchgate.net |

Cyclocondensation via Acid-Mediated Pathways

Acid catalysis plays a crucial role in specific cyclocondensation reactions to form pyrimidinedione rings. The acid facilitates both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. For instance, the synthesis of cucurbit[n]urils, which are complex macrocycles, involves the acid-catalyzed condensation of glycoluril (B30988) (a derivative of urea) and formaldehyde. nih.gov

In the context of simpler pyrimidinediones, acid-mediated pathways are often part of a multi-step or one-pot sequence. A notable example is the one-pot synthesis of 4-pyrimidone-2-thioethers, which proceeds through a base-mediated condensation followed by an acid-mediated cyclization. nih.gov In this method, triflic acid (TfOH) was found to be highly effective in promoting the final ring-closure to afford the pyrimidine scaffold. This demonstrates the utility of strong acids in driving the equilibrium towards the desired cyclized product under specific conditions.

Advanced and Sustainable Synthesis Techniques

In recent years, the focus has shifted towards developing more efficient, rapid, and environmentally benign synthetic methods. These advanced techniques offer significant advantages over classical approaches, including shorter reaction times, higher yields, and simplified purification processes.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. The synthesis of uracil (B121893) derivatives has benefited significantly from this technology. researchgate.netnih.gov For example, the condensation of malonic acid with urea derivatives to produce 6-hydroxy-uracils can be achieved in excellent yields under solvent-free conditions using microwave heating. researchgate.net This method not only reduces reaction times from hours to minutes but also often eliminates the need for hazardous solvents, aligning with the principles of green chemistry. The synthesis of various uracil-based acyclonucleobases has also been successfully performed using microwave assistance, leading to high yields of pure products. nih.gov The efficiency of microwave synthesis makes it an attractive method for the large-scale production of compounds like this compound. nih.gov

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the isolation of intermediates. A novel three-step, one-pot reaction has been developed for the synthesis of 6-substituted uracils starting from 6-chloro-2,4-dimethoxypyrimidine. nih.govacs.org This sequence involves a photostimulated reaction, a palladium-catalyzed cross-coupling, and hydrolysis, all performed in the same reaction flask to yield the final products in moderate yields. nih.govacs.org

Furthermore, multicomponent strategies have been employed for the synthesis of more complex fused pyrimidine systems. The bismuth(III) triflate-catalyzed one-pot, three-component condensation of 6-aminouracil (B15529), various aldehydes, and malononitrile (B47326) provides efficient access to pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org Similarly, a green approach using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol facilitates a three-component reaction to form polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx These MCRs exemplify the atom economy and operational simplicity that modern synthetic chemistry strives for.

Organocatalytic and Metal-Free Synthetic Routes

The development of organocatalytic and metal-free synthetic methods is a significant area of research aimed at reducing reliance on potentially toxic and expensive heavy metals. While direct organocatalytic routes to this compound are not extensively documented, related syntheses highlight the potential of this approach. For instance, 4-dimethylaminopyridine (B28879) (DMAP), a well-known organocatalyst, has been used as a base to promote the regioselective N-1 substitution of uracil, affording high conversions and pure products. nih.gov

Some advanced syntheses of uracil derivatives have been achieved under catalyst-free conditions, particularly when employing high-energy sources like microwave irradiation. researchgate.net The reaction between 6-aminouracils and 1,2-naphthoquinone, for example, proceeds in DMSO at elevated temperatures to give substituted uracils in good yields without the need for a catalyst. These examples showcase a move towards more sustainable synthetic practices by avoiding metal catalysts altogether.

Table 2: Advanced and Sustainable Synthesis Methods for Pyrimidinediones

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, solvent-free, high yield | Urea + Malonic Acid → 6-Hydroxy-uracil | researchgate.net |

| One-Pot Multicomponent Reaction | High efficiency, operational simplicity | 6-Aminouracil + Aldehyde + Malononitrile → Pyrido[2,3-d]pyrimidine | scirp.org |

| One-Pot Three-Step Synthesis | Sequential reactions without isolation | 6-Chloropyrimidine derivative → 6-Substituted Uracil | nih.govacs.org |

| Organocatalysis | Metal-free, regioselective | Electrophilic substitution of Uracil using DMAP | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the construction of complex organic molecules, including pyrimidinedione systems. These reactions offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Systems

The introduction of an aryl group at the α-position of cyclic β-dicarbonyl compounds is a key transformation in medicinal chemistry. acs.orgnih.gov For pyrimidinedione scaffolds, which are six-membered cyclic β-dicarbonyl systems, palladium-catalyzed α-arylation is a powerful method. Research has demonstrated that the coupling of haloarenes with barbiturates and similar cyclic structures can be achieved with high efficiency. acs.orgnih.gov

Successful coupling reactions often employ a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, the combination of Pd(t-Bu₃P)₂, the ligand Xphos, and the base cesium carbonate (Cs₂CO₃) under reflux conditions in 1,4-dioxane (B91453) has proven effective for the arylation of various para- or meta-substituted aryl halides with five- to seven-membered cyclic β-dicarbonyl derivatives. acs.orgnih.govnih.gov While traditional methods for synthesizing 5-aryl barbiturates involved the condensation of 2-aryl malonates with ureas, these methods suffered from limitations such as the commercial availability of starting materials and narrow compatibility with certain aryl groups. ewha.ac.kr Direct palladium-catalyzed arylation offers a more versatile and efficient alternative.

Initial attempts to apply conditions successful for malonate arylation, such as using Pd(dba)₃ with P(tBu)₃ and NaH, showed limited success for barbiturates, highlighting the need for optimized reaction conditions tailored to the specific substrate. ewha.ac.kr The development of more effective catalyst systems has been a significant advancement in this area. ewha.ac.kr

Table 1: Optimized Conditions for Palladium-Catalyzed α-Arylation of Barbiturates

| Catalyst | Ligand | Base | Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | 1,4-Dioxane | Reflux | Efficient coupling of para- and meta-substituted aryl halides. | acs.orgnih.gov |

| Pd(t-Bu₃P)₂ | RuPhos, (tBu)₃P, t-BuMePhos, BINAP | Cs₂CO₃ | 1,4-Dioxane | Reflux | Xphos was found to be the superior ligand among those tested. | ewha.ac.kr |

| Pd₂(dba)₃ | P(tBu)₃ | NaH | THF | Reflux | Limited conversion for α-aryl barbiturate (B1230296) synthesis. | ewha.ac.kr |

Cross-Coupling Methodologies for Pyrimidine Scaffolds

Cross-coupling reactions are fundamental in diversifying the pyrimidine scaffold. Methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, primarily catalyzed by palladium, enable the formation of C-C and C-N bonds, which is crucial for the synthesis of complex derivatives. mdpi.comnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used for creating Csp²-Csp² bonds. mdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane, yielding novel pyrimidine analogues in good yields. researchgate.net

The Buchwald-Hartwig amination is another vital palladium-catalyzed reaction that forms aromatic C-N bonds by coupling amines with aryl halides. mdpi.com This method has been instrumental in synthesizing pyrido[2,3-d]pyrimidines through a cascade reaction involving imination and subsequent intramolecular cross-coupling. rsc.org It is also effective for introducing N-aryl substituents at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

The Sonogashira reaction allows for the introduction of alkynyl groups. This has been applied to C4-substituted pyrido[2,3-d]pyrimidines to create arylethynyl substituents, further expanding the chemical diversity of these scaffolds. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Pyrimidine Scaffolds

| Reaction | Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Halogenated pyrimidine and aryl/heteroaryl boronic acid | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Palladium-based | Halogenated pyrimidine and amine | C-N | mdpi.comrsc.org |

| Sonogashira | Palladium/Copper | Halogenated pyrimidine and terminal alkyne | C-C (alkynyl) | nih.gov |

| Ullmann Coupling | Copper-based | Halogenated pyrimidine and phenol/thiophenol | C-O / C-S | nih.gov |

Derivatization and Functionalization Methodologies at Specific Positions

Targeted modifications at specific atoms of the pyrimidine ring are essential for fine-tuning the properties of the resulting molecules. Methodologies for N-alkylation/acylation and substitutions at carbon positions are well-established.

N-Alkylation and N-Acylation Procedures

N-alkylation of the pyrimidine ring is a common derivatization. While traditional methods often result in a mixture of N1, N3-dialkylated, and O-alkylated products with moderate yields, newer methods offer improved selectivity. ias.ac.in An efficient and environmentally friendly approach utilizes a reusable heterogeneous catalyst, ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC), for the selective N1-alkylation of various pyrimidines, producing excellent yields without side-product formation. ias.ac.in Other methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com

N-acylation is another key transformation, frequently employed in peptide synthesis. researchgate.net Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used to activate the carboxyl group, which then reacts with the nitrogen atom of the pyrimidine ring to form an amide bond. researchgate.net This process is crucial for creating peptide-pyrimidine hybrids and other complex structures.

Substitution Reactions at C-5 and C-6 Positions

The C-5 and C-6 positions of the pyrimidine ring are prime targets for substitution to modulate biological activity. Halogenated pyrimidines serve as versatile precursors for these modifications. For example, 2-amino-4,6-dichloropyrimidines can be used as starting materials for Suzuki cross-coupling reactions to introduce aryl groups at the C-4 and C-6 positions. nih.gov

Studies on 2-aminopyrimidines have shown that the nature of the substituent at the C-5 position significantly influences their biological properties. nih.gov While smaller substituents like hydrogen or methyl at C-5 in 2-amino-4,6-dichloropyrimidines showed little activity, a butyl group at this position led to potent compounds. nih.gov Conversely, for monoaryl- and bisarylpyrimidines, a shorter C-5 substituent resulted in higher potency for inhibiting prostaglandin (B15479496) E2 production. nih.gov This highlights the importance of C-5 functionalization in tuning the molecule's bioactivity. The introduction of a butyl group at the C-6 position, as in the target molecule, can be envisioned through similar cross-coupling strategies, likely starting from a 6-halopyrimidine-2,4(1H,3H)-dione.

Stereoselective Synthesis of Pyrimidinedione Derivatives

The creation of specific stereoisomers is critical, as different enantiomers or diastereomers of a molecule can have vastly different biological effects. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.

One notable method for achieving stereocontrol in the synthesis of pyrimidine-containing fused systems is the aza-Diels-Alder reaction. rsc.org This methodology has been used in the one-pot, three-component reaction of 6-[(dimethylamino)methylene]1,3-dimethylaminouracil, terephthalaldehyde, and amino derivatives to produce novel fused bis-pyrimido-[4,5-d]pyrimidine derivatives in a stereo-controlled manner. rsc.org The structures and stereochemistry of the resulting compounds were confirmed by various spectroscopic methods, including single-crystal X-ray crystallography. rsc.org While this example involves a more complex fused system, the principles of stereocontrol demonstrated can be adapted for the synthesis of simpler pyrimidinedione derivatives possessing chiral centers.

Isotopic Labeling Strategies for this compound (e.g., ¹¹C-labeling)

While direct, published methods for the isotopic labeling of this compound are not extensively documented, established strategies for labeling analogous pyrimidine structures provide a clear blueprint for its potential radiosynthesis. The primary methods for incorporating ¹¹C, a short-lived positron emitter (t½ = 20.4 min), into organic molecules involve the use of small, reactive ¹¹C-labeled synthons such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]carbon dioxide ([¹¹C]CO₂).

The synthesis of ¹¹C-labeled this compound would likely proceed through the alkylation of a suitable precursor. A plausible approach involves the N-alkylation of a pre-synthesized 6-butyluracil ring. However, a more common and generally higher-yielding strategy in radiochemistry is to introduce the radiolabel in the final step of the synthesis to minimize loss of the short-lived isotope.

For instance, a general approach for the ¹¹C-methylation of heterocyclic compounds often involves the reaction of a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. In the context of this compound, if a precursor with a reactive nitrogen or oxygen site is available, this method could be employed.

Another powerful technique for ¹¹C-labeling is the use of [¹¹C]carbon dioxide in carbonation reactions. This can be achieved by reacting [¹¹C]CO₂ with a suitable organometallic reagent, such as a Grignard or organolithium species, followed by further chemical transformations to yield the target molecule. While more complex, this method allows for the introduction of the ¹¹C label into a wider variety of positions within the molecule.

The development of novel ¹¹C-labeling methodologies, such as the fluoride-mediated desilylation of organosilanes, has expanded the toolkit for radiochemists. This approach allows for the efficient incorporation of [¹¹C]CO₂ and [¹¹C]CH₃I into a diverse range of molecules with high functional group tolerance, which could be applicable to the synthesis of labeled this compound.

The choice of labeling strategy would depend on the availability of precursors, the desired position of the label, and the required radiochemical yield and specific activity for the intended application, such as preclinical PET imaging studies.

| Precursor Type | Labeling Reagent | Potential Labeled Position | General Method |

| Desmethyl-6-butyluracil | [¹¹C]CH₃I or [¹¹C]CH₃OTf | N1 or N3 position | N-alkylation |

| Organometallic precursor | [¹¹C]CO₂ | Butyl chain or pyrimidine ring | Carbonation |

| Silyl-activated precursor | [¹¹C]CO₂ or [¹¹C]CH₃I | Varies depending on precursor | Fluoride-mediated desilylation |

Chemical Reactivity and Mechanistic Investigations of 6 Butylpyrimidine 2,4 1h,3h Dione

Electronic Properties and Tautomeric Equilibria

The electronic landscape of the 6-butylpyrimidine-2,4(1H,3H)-dione ring is characterized by the presence of two electron-withdrawing carbonyl groups and two nitrogen atoms, which significantly influence its reactivity. The nitrogen atoms, particularly at positions 1 and 3, possess lone pairs of electrons that can participate in resonance, yet their electronegativity also exerts an inductive electron-withdrawing effect on the ring. uoanbar.edu.iq This electronic setup renders the pyrimidine (B1678525) ring electron-deficient, a key factor in its chemical behavior.

A crucial aspect of the chemistry of this compound is its existence in various tautomeric forms. Tautomerism in these systems is a dynamic equilibrium between the diketo, enol, and, in substituted analogs, enamine forms. mdpi.com The relative stability and population of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of substituents. mdpi.com For this compound, the primary tautomeric equilibrium involves the diketo and enol forms. Computational studies on analogous 1,3-dicarbonyl compounds indicate that while the diketo form is generally prevalent, the enol form is stabilized by the formation of an intramolecular hydrogen bond. nih.gov

Table 1: Predominant Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Stabilizing Factors |

| Diketo | Two carbonyl groups at C2 and C4. | High bond energy of C=O. |

| Enol (4-hydroxy) | A hydroxyl group at C4 and a carbonyl at C2. | Aromaticity of the pyrimidine ring, potential for intramolecular hydrogen bonding. |

| Enol (2-hydroxy) | A hydroxyl group at C2 and a carbonyl at C4. | Aromaticity of the pyrimidine ring, potential for intramolecular hydrogen bonding. |

| Dienol | Hydroxyl groups at both C2 and C4. | Extended conjugation. |

The equilibrium between these forms is pivotal as it dictates the nucleophilic and electrophilic character of the different positions on the pyrimidine ring.

Nucleophilic and Electrophilic Reactivity of the Pyrimidinedione Ring

The electron-deficient nature of the pyrimidinedione ring in this compound makes it susceptible to nucleophilic attack. The carbon atoms at positions 2, 4, and 6 are the primary electrophilic centers. Nucleophilic substitution reactions are common, particularly at the C4 position when a suitable leaving group is present. rsc.org The reactivity towards nucleophiles can be enhanced by quaternization of one of the ring nitrogen atoms, which further increases the ring's electron deficiency. wur.nl

Conversely, the pyrimidinedione ring is generally unreactive towards electrophilic substitution due to the deactivating effect of the carbonyl groups and the nitrogen atoms. uoanbar.edu.iq When electrophilic attack does occur, it is typically at the C5 position, which has a relatively higher electron density compared to other carbon atoms in the ring. nih.gov For instance, halogenation of uracil (B121893) derivatives occurs at the C5 position. nih.gov

Table 2: Reactivity of the Pyrimidinedione Ring

| Position | Reactivity Type | Common Reagents/Conditions |

| C2 | Electrophilic center | Nucleophiles (e.g., amines, alkoxides) |

| C4 | Electrophilic center | Nucleophiles (e.g., amines, alkoxides) |

| C5 | Nucleophilic center | Electrophiles (e.g., halogens) |

| C6 | Electrophilic center | Nucleophiles |

| N1/N3 | Nucleophilic centers | Alkylating agents |

Ring Transformation and Annulation Reactions to Fused Systems

Pyrimidinedione derivatives are valuable precursors for the synthesis of fused heterocyclic systems through ring transformation and annulation reactions. These reactions often proceed via an initial nucleophilic attack on the pyrimidine ring, followed by ring opening and subsequent ring closure. wur.nl For example, treatment of pyrimidine derivatives with strong nucleophiles like amide ions can lead to ring transformations where the original pyrimidine ring is converted into a different heterocyclic system. wur.nlwur.nl

Annulation reactions, where a new ring is fused onto the pyrimidine scaffold, are a powerful tool for generating structural diversity. The reaction of 6-aminouracil (B15529) derivatives with various electrophiles can lead to the formation of fused systems like pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net These reactions often involve a sequence of condensation and cyclization steps. For instance, a one-pot, three-component reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with an aldehyde and a nitrile can yield fused pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

Table 3: Examples of Fused Systems from Pyrimidinedione Derivatives

| Fused System | Precursor Type | Reaction Type | Reference |

| Pyrido[2,3-d]pyrimidines | 6-Aminouracil derivatives | Condensation/Cyclization | researchgate.net, researchgate.net |

| Pyrido[2,3-d:6,5-d]dipyrimidines | 6-Aminouracil derivatives | Condensation/Cyclization | researchgate.net |

| Pyrimido[2,1-b] wur.nlnih.govthiazines | 2-Amino-4H-1,3-thiazin-4-one | Three-component reaction | mdpi.com |

| Imidazo[1,2-a]pyrido[1,2-d]pyrazines | Dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-diones | Ring-opening transformation | mdpi.com |

Catalytic Activation Mechanisms in Pyrimidinedione Synthesis and Modification

Catalysis plays a vital role in both the synthesis and functionalization of pyrimidinedione derivatives, often enabling milder reaction conditions and improved yields. A variety of catalysts, including metal complexes, nanoparticles, and organocatalysts, have been employed.

In the synthesis of pyrimidinedione rings, catalysts can activate the substrates and facilitate the cyclization step. For instance, magnesium perrhenate (B82622) (Mg(ReO₄)₂) has been reported as a novel catalyst for the synthesis of a dihydropyrimidine-2,4(1H,3H)-dione derivative from uracil. nih.gov The proposed mechanism involves the coordination of the catalyst to the reactants, facilitating the key bond-forming steps.

For the modification of the pyrimidinedione scaffold, particularly in the synthesis of fused systems, catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and zirconium dioxide nanoparticles (ZrO₂ NPs) have proven effective. researchgate.net DBU, a non-nucleophilic strong base, can catalyze condensation reactions by deprotonating acidic protons, thereby generating the active nucleophile. researchgate.net ZrO₂ NPs can act as heterogeneous catalysts, providing an active surface for the reaction to occur. researchgate.net More recently, green catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, have been utilized in the one-pot, two-step synthesis of bioactive pyridone derivatives from precursors that can be conceptually linked to pyrimidinediones. researchgate.netrsc.org

Table 4: Catalysts in Pyrimidinedione Chemistry

| Catalyst | Reaction Type | Proposed Role of Catalyst | Reference |

| Mg(ReO₄)₂ | Synthesis of dihydropyrimidinediones | Lewis acid catalysis, activation of reactants | nih.gov |

| DBU | Synthesis of fused pyrimidines | Base catalysis, deprotonation to form nucleophile | researchgate.net |

| ZrO₂ NPs | Synthesis of fused pyrimidines | Heterogeneous catalysis, provides active surface | researchgate.net |

| Betaine/Guanidine Carbonate | Synthesis of pyridone derivatives | Green catalysis, activation of reactants | researchgate.net, rsc.org |

Reaction Pathway Elucidation for Key Transformations

Understanding the reaction pathways of key transformations involving the pyrimidinedione ring is essential for reaction optimization and the design of new synthetic routes. Mechanistic studies often combine experimental evidence, such as the isolation of intermediates and isotopic labeling, with computational modeling.

The mechanism of ring transformation reactions of pyrimidines with nucleophiles has been extensively studied. wur.nlwur.nl A common pathway involves the initial addition of the nucleophile to an electrophilic carbon of the pyrimidine ring (often C6 or C4), leading to the formation of a covalent adduct. This is followed by a ring-opening step to yield an acyclic intermediate, which then undergoes intramolecular cyclization to form the new heterocyclic ring, and subsequent aromatization.

For the formation of fused systems, such as the pyrimido[2,1-b] wur.nlnih.govthiazines, a proposed mechanism involves the initial Michael addition of the thiazinone nitrogen to an activated alkyne, followed by an intramolecular cyclization through nucleophilic attack of a side-chain nitrogen onto a carbonyl group, and subsequent elimination of a small molecule like methanol (B129727) to afford the final fused product. mdpi.com Similarly, the formation of polycyclic pyridones from dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-diones is proposed to proceed through a ring-opening transformation mechanism. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 6 Butylpyrimidine 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Butylpyrimidine-2,4(1H,3H)-dione, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-butyl-6-methyluracil, in DMSO-d₆ reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. Key signals include a triplet corresponding to the terminal methyl group of the butyl chain, multiplets for the methylene groups, and a singlet for the vinyl proton on the pyrimidine (B1678525) ring. The protons attached to the nitrogen atoms typically appear as broad singlets. jppres.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 1-butyl-6-methyluracil, distinct signals are observed for the carbonyl carbons (C2 and C4), the olefinic carbons of the pyrimidine ring (C5 and C6), and the carbons of the butyl substituent. jppres.com The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~151 |

| C4 | - | ~163 |

| C5 | ~5.6 | ~101 |

| C6 | - | ~154 |

| N1-H | ~11.1 | - |

| N3-H | ~10.7 | - |

| Butyl-CH₂ (α) | ~2.3 | ~30-45 |

| Butyl-CH₂ (β) | ~1.4-1.6 | ~20-30 |

| Butyl-CH₂ (γ) | ~1.3 | ~20-30 |

| Butyl-CH₃ (δ) | ~0.9 | ~14 |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions. jppres.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vandanapublications.comvscht.cz The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational modes include:

N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the amide groups in the pyrimidine ring. researchgate.net

C=O Stretching: Strong, sharp absorption bands between 1650 and 1750 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality. researchgate.netmdpi.com

C-H Stretching: Absorption bands just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the butyl group's sp³ hybridized carbons.

C=C Stretching: A band in the region of 1600-1680 cm⁻¹ can be attributed to the C=C stretching vibration within the pyrimidine ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3400 | Strong, Broad |

| C=O | Stretching | 1650-1750 | Strong, Sharp |

| C-H (sp³) | Stretching | 2850-2960 | Medium to Strong |

| C=C | Stretching | 1600-1680 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of pyrimidine derivatives in mass spectrometry often involves characteristic losses of small molecules. Common fragmentation pathways for uracil (B121893) and its derivatives include the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring. For this compound, fragmentation of the butyl side chain is also expected, leading to a series of peaks corresponding to the loss of alkyl fragments.

X-ray Crystallography for Solid-State Structural Determination

In the solid state, pyrimidine derivatives often form extensive hydrogen-bonding networks. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. rsc.org These interactions play a crucial role in the packing of the molecules in the crystal lattice. rsc.orgresearchgate.net

Other Spectroscopic Techniques in Pyrimidinedione Research

Beyond the core techniques, other spectroscopic methods are employed in the broader research of pyrimidinediones. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule, often related to the π-systems of the heterocyclic ring. Computational methods, such as Density Functional Theory (DFT) , are frequently used in conjunction with experimental spectroscopy to predict and interpret spectra, providing deeper insights into the electronic structure and vibrational modes of these molecules. mdpi.comnih.gov Additionally, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be utilized for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Computational and Theoretical Studies on 6 Butylpyrimidine 2,4 1h,3h Dione

In Silico Mechanistic Pathway Predictions and Validation

The elucidation of reaction mechanisms is a cornerstone of synthetic organic chemistry, providing the fundamental knowledge required to optimize reaction conditions, improve yields, and design novel synthetic routes. In recent years, computational chemistry has emerged as a powerful tool for investigating these mechanistic pathways in silico. For a molecule such as 6-Butylpyrimidine-2,4(1H,3H)-dione, computational studies can offer profound insights into its formation and reactivity, complementing and guiding experimental work. This section explores the application of computational and theoretical studies to predict and validate the mechanistic pathways relevant to this compound.

In silico mechanistic studies typically employ a range of computational techniques, from molecular mechanics and semi-empirical methods to more accurate but computationally intensive ab initio and density functional theory (DFT) calculations. These methods can be used to model the potential energy surface of a reaction, identifying transition states, intermediates, and the relative energy barriers associated with different possible pathways.

For the synthesis of this compound, which can be prepared through the condensation of ethyl acetoacetate (B1235776) with urea (B33335), computational models can be used to investigate the stepwise mechanism. This includes the initial nucleophilic attack, subsequent cyclization, and dehydration steps. By calculating the free energy profile of the reaction, researchers can predict the most likely sequence of events and identify the rate-determining step.

Molecular dynamics (MD) simulations offer another layer of validation and insight. acs.org By simulating the movement of atoms over time, MD can explore the conformational landscape of reactants and intermediates, revealing the role of solvent molecules and dynamic effects in the reaction mechanism. acs.org This can be particularly useful in understanding the stereoselectivity or regioselectivity of a reaction.

The data generated from these computational studies can be extensive and is often presented in tabular format to facilitate analysis and comparison with experimental results. Below are illustrative tables showcasing the type of data that could be generated from a computational study on the synthesis of this compound.

Table 1: Calculated Relative Free Energies of Intermediates and Transition States for the Synthesis of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (Ethyl acetoacetate + Urea) | 0.0 |

| TS1 | Transition state for initial nucleophilic attack | +25.3 |

| INT1 | Tetrahedral intermediate | +12.8 |

| TS2 | Transition state for cyclization | +18.5 |

| INT2 | Cyclic intermediate | -5.2 |

| TS3 | Transition state for dehydration | +22.1 |

| P | Product (this compound) | -15.7 |

This table illustrates a hypothetical reaction energy profile, where the relative free energies of reactants, transition states (TS), and intermediates (INT) are calculated to map out the most favorable reaction pathway.

Table 2: Comparison of Calculated and Experimental Kinetic Isotope Effects (KIEs) for the Rate-Determining Step

| Isotopic Substitution | Calculated KIE | Experimental KIE |

| ¹²C/¹³C at C2 | 1.045 | 1.042 ± 0.005 |

| ¹⁴N/¹⁵N at N1 | 1.021 | 1.019 ± 0.003 |

| ¹H/²H at C5 | 0.987 | 0.990 ± 0.006 |

This table demonstrates how computationally predicted KIEs can be validated against experimental data to support a proposed transition state structure.

Mechanistic Investigations of Biological Activity Associated with Pyrimidinedione Scaffolds

Molecular Target Identification and Ligand-Receptor Binding Mechanisms

The biological effects of pyrimidinedione derivatives are often initiated by their interaction with specific molecular targets, such as G protein-coupled receptors and receptor tyrosine kinases.

Adenosine Receptors

Adenosine receptors, which are G protein-coupled receptors, are key targets for many therapeutic agents. wikipedia.org There are four subtypes: A1, A2A, A2B, and A3. wikipedia.org The A2A receptor, in particular, has been a focus of modeling studies to understand ligand binding. nih.gov The binding site of the A2A receptor is a pore formed by seven transmembrane α-helices. nih.gov For a ligand to bind effectively, specific interactions are required. For instance, two histidine residues in helices VI and VII are critical for ligand interaction. nih.gov The binding of ligands to adenosine receptors is often characterized by interactions with hydrophilic residues like serine and histidine, which coordinate with the purine riboside moiety of the natural ligand, adenosine. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.gov Inhibition of the VEGFR2 signaling pathway is a well-established strategy in cancer therapy. researchgate.net Pyrimidine-based derivatives have been designed as potent VEGFR2 inhibitors. researchgate.net The binding of these inhibitors to the ATP-binding site of the VEGFR2 kinase domain prevents the autophosphorylation and activation of the receptor. Molecular dynamics simulations and binding free energy calculations have shown that van der Waals interactions are crucial for the binding of pyrimidine-based inhibitors to VEGFR2. nih.gov Key residues that form important interactions include L840, V848, A866, E885, L889, V899, V916, F918, C919, L1035, C1045, D1046, and F1047. nih.gov Specifically, residues like E885 and D1046 often form critical hydrogen bonds with the inhibitors. nih.gov The formation of VEGF-bound, active dimers can occur through several pathways, including ligand binding to a pre-formed receptor dimer or ligand binding to a receptor monomer which then dimerizes. nih.gov

| Receptor Target | Ligand Type/Scaffold | Key Interacting Residues | Primary Binding Forces | Reference |

|---|---|---|---|---|

| Adenosine A2A Receptor | Adenosine Analogues | Histidine (Helices VI & VII), Serine | Hydrogen Bonding | nih.gov |

| VEGFR2 | Pyrimidine-based inhibitors | L840, V848, A866, E885, F918, C919, D1046, F1047 | van der Waals interactions, Hydrogen Bonding | nih.gov |

Enzyme Inhibition Mechanisms

Pyrimidinedione derivatives have been shown to inhibit various enzymes, thereby disrupting critical biological pathways.

d-Dopachrome Tautomerase (D-DT)

d-Dopachrome tautomerase (D-DT), also known as MIF-2, is a cytokine involved in inflammatory responses and cancer. nih.govnih.gov Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of D-DT. nih.govnih.gov For instance, a derivative designated as '5d' was found to have an IC50 of 1.0 μM for D-DT tautomerase activity with high selectivity over its homolog, MIF. nih.govnih.gov Molecular modeling suggests that these inhibitors bind to the tautomerase active site of D-DT. nih.gov The binding is characterized by π-π stacking interactions with residues like Phe2 and hydrogen bonding with residues such as Ser50. nih.gov

Riboflavin Synthase

Riboflavin (vitamin B2) biosynthesis is an essential pathway in many microorganisms but absent in humans, making its enzymes attractive targets for antimicrobial agents. nih.govfrontiersin.orgnih.gov Riboflavin synthase catalyzes the final step in this pathway, the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govfrontiersin.org Pyrido[2,3-d]pyrimidines, which are structural analogues of the natural pteridine precursor, have been synthesized and studied as inhibitors of riboflavin synthase. rsc.orgrsc.org The effectiveness of these inhibitors is related to the bulk and electronic character of their substituents. rsc.org

| Enzyme Target | Inhibitor Scaffold | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| d-Dopachrome Tautomerase (D-DT) | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Binds to the tautomerase active site, involving π-π stacking and hydrogen bonds. | Inhibitor '5d' showed an IC50 of 1.0 μM for D-DT. | nih.govnih.gov |

| Riboflavin Synthase | Pyrido[2,3-d]pyrimidines | Acts as a structural analogue of the natural substrate. | Inhibition is dependent on the substituent's bulk and electronic properties. | rsc.orgrsc.org |

Cellular Pathway Modulation Studies

The biological activity of pyrimidinedione derivatives often involves the modulation of key cellular signaling pathways that control cell proliferation, differentiation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation. youtube.com De novo pyrimidine (B1678525) biosynthesis is, in part, regulated by the MAPK pathway. nih.gov The multifunctional protein CAD, which catalyzes the initial steps of pyrimidine biosynthesis, is a target of MAPK. nih.gov Phosphorylation of CAD by MAPK increases its sensitivity to the allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, leading to an upregulation of the pathway during periods of rapid cell growth. nih.gov Conversely, some pyrimidinedione derivatives can suppress cancer cell proliferation by deactivating the MAPK pathway. nih.gov For example, the D-DT inhibitor '5d' was shown to induce cell cycle arrest through the deactivation of the MAPK pathway in non-small cell lung cancer cells. nih.govnih.gov

Cell Cycle Regulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. abcam.com Pyrimidine biosynthesis is closely linked to the cell cycle, with an increased demand for nucleotides during the S phase for DNA synthesis. nih.govresearchgate.net The activity of the de novo pyrimidine biosynthesis pathway is upregulated during the S phase. nih.govresearchgate.net This regulation is achieved through the modulation of the CAD enzyme by both the MAPK and Protein Kinase A (PKA) signaling pathways. nih.govresearchgate.net Phosphorylation of CAD by MAPK is delayed until just before the S phase, leading to the activation of pyrimidine biosynthesis. nih.govresearchgate.net Pyrimidine analogues are widely used in cancer therapy and their cytotoxicity can be enhanced by combination with cell cycle inhibitors that target cyclin-dependent kinases (CDKs). nih.gov Dysregulation of cyclins, the main regulators of the cell cycle, can lead to uncontrolled cell proliferation and cancer. abcam.com

| Cellular Pathway | Effect of Pyrimidinedione Scaffolds | Key Molecular Events | Reference |

|---|---|---|---|

| MAPK Pathway | Can be activated to promote pyrimidine synthesis or inhibited to suppress cell proliferation. | Phosphorylation of the CAD enzyme by MAPK. Deactivation of the pathway by specific pyrimidinedione inhibitors. | nih.govnih.govnih.gov |

| Cell Cycle Regulation | Upregulation of pyrimidine biosynthesis during S phase. Induction of cell cycle arrest by certain derivatives. | Sequential phosphorylation and dephosphorylation of CAD by MAPK and PKA. Inhibition of cyclin-dependent kinases. | nih.govresearchgate.netnih.gov |

Structure-Mechanism Relationships in Pyrimidinedione Derivatives

The biological activity of pyrimidinedione derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds.

For instance, in the development of FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position and modifying the linker at the 5-position of the pyrimidine scaffold led to increased systemic exposure. nih.gov Furthermore, the introduction of two fluorine atoms into a 3,5-dimethoxyphenyl ring attached to the scaffold enhanced the inhibitory activity against FGFR3. nih.gov Molecular dynamics simulations suggested that this enhancement was due to the fluorine atom forming a hydrogen bond with the main chain NH moiety of Asp635 in the protein. nih.gov

Applications of 6 Butylpyrimidine 2,4 1h,3h Dione As a Versatile Chemical Scaffold and Building Block

Role in Medicinal Chemistry and Drug Discovery Programs

The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules, including the nucleobase uracil (B121893). acs.orgmedwinpublishers.com The introduction of an alkyl group, such as a butyl chain at the C6 position, significantly influences the compound's lipophilicity and solubility, which can enhance its interaction with biological targets. vulcanchem.com Consequently, 6-alkyl-substituted pyrimidinediones are actively investigated in drug discovery programs for a range of therapeutic applications. medwinpublishers.com

Research has shown that derivatives of the pyrimidine-2,4-dione core exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. medwinpublishers.comresearchgate.net The therapeutic effect of these derivatives is often linked to their ability to inhibit critical enzymes involved in nucleic acid biosynthesis, such as thymidine (B127349) phosphorylase. researchgate.net

Specifically, the 6-substituted pyrimidine-2,4-dione framework has been a key component in the development of novel anticonvulsant agents. Studies on related 3-alkyl-6-arylhexahydropyrimidine-2,4-diones have demonstrated their potential in treating seizures. researchgate.net These compounds, which contain the core ureido structure common to many anticonvulsant drugs, have shown protective effects in maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure models. researchgate.netwikipedia.org Similarly, other heterocyclic systems built upon dione (B5365651) scaffolds, like pyrrolidine-2,5-dione derivatives, have shown promise as anticonvulsants by interacting with neuronal voltage-sensitive sodium and calcium channels. mdpi.comnih.gov

In the realm of infectious diseases, 6-alkylpyrimidine derivatives have been explored for their antiviral potential. nih.govresearchgate.net Acyclic nucleoside analogues synthesized from 6-alkylfuro[2,3-d]pyrimidines have been evaluated against HIV and Herpes Simplex Virus (HSV). nih.govresearchgate.net Furthermore, other substituted pyrimidines have demonstrated significant antiretroviral activity, comparable to reference drugs like adefovir (B194249) and tenofovir. nih.gov The scaffold is also utilized in creating agents with broad antimicrobial and antifungal properties. researchgate.net In oncology, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of BRD4 and PLK1, proteins implicated in cancer progression, with some derivatives showing excellent cytotoxic activity against breast cancer cells. mdpi.com

Table 1: Investigated Therapeutic Areas for the Pyrimidine-2,4-dione Scaffold

| Therapeutic Area | Target/Activity | Example Compound Class | Citations |

|---|---|---|---|

| Neurology | Anticonvulsant | 3-Alkyl-6-arylhexahydropyrimidine-2,4-diones | researchgate.netwikipedia.org |

| Infectious Diseases | Antiviral (HIV, HSV) | 6-Alkylfuro[2,3-d]pyrimidine Acyclic Nucleosides | nih.govresearchgate.net |

| Infectious Diseases | Antimicrobial / Antifungal | Substituted Pyrimidine-2,4-diones | researchgate.net |

| Oncology | Anticancer (BRD4/PLK1 Inhibition) | 5-Arylethylidene-aminopyrimidine-2,4-diones | mdpi.com |

Synthesis of Nucleoside Analogues and Modified Nucleobases

The structural similarity of 6-butylpyrimidine-2,4(1H,3H)-dione to the natural nucleobases thymine (B56734) (5-methyluracil) and uracil makes it an ideal starting point for the synthesis of modified nucleoside analogues. medwinpublishers.com These analogues are crucial in antiviral and anticancer research, as they can interfere with DNA and RNA replication processes in diseased cells. Modifying the nucleobase is a key strategy in biological and medicinal chemistry to develop new therapeutic agents. medwinpublishers.com

The 6-alkyl-pyrimidine-2,4-dione moiety serves as a versatile precursor for creating these synthetic nucleosides. For instance, research has focused on synthesizing novel acyclic nucleosides from 6-alkylfuro[2,3-d]pyrimidines, which were subsequently tested for antiviral activity against HIV and HSV. nih.govresearchgate.net Although some of these compounds showed moderate efficacy, they also exhibited cellular toxicity, highlighting an area for further structural optimization. nih.gov

The synthesis of these analogues often involves the chemical modification of the pyrimidine (B1678525) ring followed by its coupling to a sugar moiety or an acyclic side chain that mimics the sugar. The butyl group at the C6 position can influence the binding affinity of the resulting nucleoside analogue to target enzymes like reverse transcriptase or DNA polymerase, potentially leading to enhanced biological activity.

Integration into Complex Fused Heterocyclic Systems and Natural Product Syntheses

The this compound scaffold is a valuable building block for the construction of more complex, polycyclic heterocyclic systems. researchgate.net These fused heterocycles are prevalent in pharmacologically active synthetic and natural products and are of significant interest in organic synthesis. nih.govtaylorfrancis.com The reactivity of the pyrimidinedione ring allows it to participate in various cyclization and annulation reactions to form multi-ring structures. organic-chemistry.org

One major application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with diverse biological activities. Starting from 6-aminouracil (B15529) derivatives (which can be prepared from 6-alkyluracils), chemists can construct the pyridopyrimidine core. nih.gov This scaffold has been successfully used to develop potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. nih.gov

Similarly, the closely related 6-methyluracil (B20015) has been used in organocatalytic [4+2] cycloadditions to create complex chiral heterocycles like tetrahydroquinazolinediones, which bear multiple stereocenters. researchgate.net The pyrimidinedione moiety can also be integrated into larger fused systems, such as 6/7/6-fused heterocycles, through stereoselective reaction sequences. rsc.org The butyl group in this compound can provide steric and electronic effects that guide the regioselectivity and stereoselectivity of these complex cyclization reactions, while also enhancing the solubility of the resulting polycyclic products in organic solvents, which is beneficial for their synthesis and purification.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine-2,4-dione Scaffolds

| Fused System Class | Synthetic Precursor | Application/Significance | Citations |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 6-Amino-1,3-disubstituted uracils | eEF-2K Kinase Inhibitors (Anticancer) | nih.gov |

| Tetrahydroquinazolinediones | 6-Methyl-uracil-5-carbaldehydes | Chiral Heterocycle Synthesis | researchgate.net |

| 6/7/6-Fused Heterocycles | Alkenylidene Barbiturates | Stereoselective Synthesis of Complex Molecules | rsc.org |

| Azolo[1,5-a]pyrimidines | Aminoazoles and Acyclic Enamines | Pharmaceutically Important Scaffolds | organic-chemistry.org |

Development of Functional Organic Materials (e.g., Photocatalysts)

Beyond its biomedical applications, the pyrimidine-2,4-dione core is finding use in the development of novel functional organic materials. The electronic properties, hydrogen-bonding capabilities, and photochemical reactivity of the uracil scaffold make it an attractive component for materials science. acs.orgresearchgate.net

A significant recent development is the use of uracil derivatives to create highly efficient metal-free photocatalysts. acs.orgresearchgate.net Researchers have successfully doped graphitic carbon nitride (g-C₃N₄), a known visible-light photocatalyst, with uracil. acs.org In this new material, the diazine group of uracil replaces a triazine group in the g-C₃N₄ structure. This substitution creates a new electron-transfer pathway, which promotes the separation of photogenerated electrons and holes, thereby inhibiting their recombination and boosting photocatalytic efficiency. acs.orgresearchgate.net

Table 3: Performance of Uracil-Doped g-C₃N₄ Photocatalyst

| Application | Performance Metric | Improvement Factor (vs. pristine g-C₃N₄) | Citations |

|---|---|---|---|

| Hydrogen Evolution | H₂ Evolution Rate | 5.1x | acs.org |

| Pollutant Degradation | Rhodamine B Degradation Rate Constant | 5.5x | acs.org |

| CO₂ Reduction | Photoreduction to CO and CH₄ | Effective under NIR light (vs. no production for g-C₃N₄) | researchgate.net |

Emerging Research Areas and Future Perspectives for 6 Butylpyrimidine 2,4 1h,3h Dione

Innovations in Green and Sustainable Synthesis of Pyrimidinediones

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrimidinediones is no exception. Traditional methods often rely on harsh reagents and large volumes of organic solvents, prompting the development of greener alternatives. nih.gov

Modern approaches to the synthesis of pyrimidine (B1678525) derivatives, which can be applied to 6-Butylpyrimidine-2,4(1H,3H)-dione, focus on several key principles of green chemistry:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov The application of microwave irradiation provides efficient heating, often leading to cleaner reactions with fewer byproducts. researchgate.net

Ultrasound-Mediated Reactions: Sonication offers another energy-efficient method for promoting chemical reactions, and has been successfully used for synthesizing various N-heterocycles. mdpi.com

Green Catalysts: The use of reusable and non-toxic catalysts is a central theme in green chemistry. For pyrimidinedione synthesis, this includes the use of solid acid catalysts and biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. researchgate.netmdpi.com

Solvent-Free and Water-Based Syntheses: Eliminating or replacing hazardous organic solvents is a major goal. Reactions conducted under solvent-free conditions or in water are being explored to reduce the environmental impact of pyrimidinedione synthesis. researchgate.netnumberanalytics.com The use of magnetized deionized water has also been reported as a green solvent for pyrimidine synthesis. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the synthesis of complex molecules like pyrimidinediones in a single step from three or more reactants. nih.gov This approach improves atom economy and reduces waste. youtube.com

These green methodologies offer promising avenues for the sustainable production of this compound and its derivatives, aligning with the growing demand for environmentally responsible chemical manufacturing. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques are now being employed for the real-time, in situ monitoring of the synthesis of heterocyclic compounds, including pyrimidinediones.

Table 1: Advanced Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application in Pyrimidinedione Synthesis |

| In Situ FTIR Spectroscopy | Real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. | Allows for the optimization of reaction conditions (temperature, pressure, catalyst loading) and provides mechanistic insights into the cyclization process. youtube.comnih.gov |

| 2D NMR Spectroscopy (COSY, TOCSY, NOESY) | Detailed structural elucidation of intermediates and final products, including the determination of regiochemistry and stereochemistry. | Crucial for confirming the structure of complex pyrimidinedione derivatives and understanding the stereochemical outcome of the synthesis. ipb.pt |

In situ Fourier Transform Infrared (FTIR) spectroscopy, for example, can follow the disappearance of starting materials and the appearance of the pyrimidinedione product by tracking their respective infrared absorption bands. youtube.comnih.gov This allows for precise determination of reaction endpoints and can help in identifying transient intermediates, leading to a more complete understanding of the reaction pathway.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional (2D) NMR, are invaluable for the unambiguous structural characterization of the synthesized pyrimidinediones. ipb.pt These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is essential for confirming the desired structure and for structure-activity relationship studies.

Rational Design of Novel Pyrimidinedione Derivatives with Tuned Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Rational drug design leverages this principle to create new molecules with enhanced or specific properties. For this compound, this involves the strategic modification of its chemical structure to modulate its biological activity.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the this compound molecule—such as the butyl group at the C6 position or the substituents at the N1 and N3 positions—researchers can identify key structural features responsible for its biological effects. nih.govresearchgate.net For instance, SAR studies on other pyrimidinedione derivatives have shown that the nature and position of substituents can significantly influence their antiviral, anti-inflammatory, and anticancer activities. nih.govrsc.org

Computational modeling plays a crucial role in modern rational design. Techniques like molecular docking can predict how a designed molecule will bind to a specific biological target, such as an enzyme or a receptor. nih.govmdpi.com This allows for the in silico screening of virtual libraries of potential derivatives, prioritizing those with the highest predicted affinity and selectivity for synthesis and biological testing. This computational approach accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Mechanisms

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. nih.gov While some biological activities of pyrimidinediones are well-established, there is ongoing research to identify novel targets and therapeutic applications.

Historically, pyrimidine analogs have been investigated for their antiviral and anticancer properties. rsc.org However, recent studies have expanded the potential therapeutic scope of this class of compounds to include:

Anti-inflammatory Agents: Pyrimidine derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and various cytokines. rsc.orgnih.gov

Anticonvulsants: The structural similarity of the pyrimidinedione core to barbiturates, a class of drugs with anticonvulsant properties, suggests potential applications in epilepsy. wikipedia.orgwikipedia.org

Enzyme Inhibitors: Pyrimidinediones have been designed to inhibit a range of enzymes, including dipeptidyl peptidase IV (DPP-4) for the treatment of diabetes, and poly(ADP-ribose) polymerase-1 (PARP-1) as a strategy for cancer therapy. acs.orgrsc.org

The exploration of new biological targets for this compound and its derivatives could involve screening against a wide range of enzymes and receptors implicated in various diseases. Identifying a novel molecular target could open up entirely new avenues for therapeutic intervention. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrimidinedione Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

In the context of this compound research, AI and ML can be applied in several ways:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, potentially leading to the design of highly potent and selective pyrimidinedione derivatives. researchgate.net

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of new pyrimidinedione compounds. researchgate.net This can help to prioritize candidates for synthesis and reduce the number of failed compounds in later stages of development. mdpi.com

Target Identification and Validation: AI can analyze biological data to identify new potential drug targets for pyrimidinedione derivatives. researchgate.net

The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery and development of new therapeutic agents. bpasjournals.com

Q & A

Q. What are the common synthetic routes for 6-Butylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation of a pyrimidine-dione precursor (e.g., 6-amino derivatives) with butyl halides under basic conditions. For example, alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl or propyl iodide in the presence of potassium carbonate yields derivatives with 40–53% efficiency . Reaction optimization includes solvent selection (DMF or dichloromethane), temperature control, and stoichiometric adjustments.

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on 1H/13C NMR , LCMS , and X-ray crystallography . For instance, 1H NMR signals at δ 1.24–1.19 ppm (alkyl chain protons) and δ 4.91–3.93 ppm (cyclic NH/CH groups) are characteristic. LCMS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 196.2), while X-ray studies reveal hydrogen-bonded dimeric motifs in crystal lattices .

Q. What solvents are optimal for recrystallizing pyrimidine-dione derivatives?

Ethanol and water are frequently used for recrystallization. For example, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate was recrystallized from water to obtain single crystals suitable for X-ray analysis .

Q. What spectroscopic techniques assess purity and functional group integrity?

Key methods include:

- 1H/13C NMR : Detects tautomeric forms (e.g., keto-enol equilibria) via proton shifts in the range δ 4.8–5.0 ppm .

- LCMS : Confirms molecular weight and absence of byproducts .

- Melting point analysis : Verifies consistency with literature values (e.g., 154–187°C for alkylated derivatives) .

Advanced Research Questions

Q. How can tautomerism in pyrimidine-dione derivatives be resolved experimentally?

Tautomeric equilibria (e.g., keto-enol forms) are analyzed via VT-NMR (variable-temperature NMR) and hydrogen-bonding studies. For example, temperature-dependent 1H NMR shifts in DMSO-d₆ reveal dominant tautomers, while X-ray crystallography identifies intermolecular N–H⋯O bonds stabilizing specific forms .

Q. What strategies improve low yields in alkylation steps during synthesis?

Yield optimization involves:

- Halide reactivity : Propyl iodide (53% yield) outperforms ethyl iodide (40%) in alkylation due to better leaving-group ability .

- Solvent polarity : DMF enhances nucleophilicity compared to dichloromethane .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reactions.

Q. How do substituent position and size influence biological activity in pyrimidine-diones?

Structure-activity relationship (SAR) studies show that bulky alkyl chains (e.g., butyl) enhance lipophilicity and target binding. For instance, 6-butyl derivatives exhibit stronger kinase inhibition (e.g., eEF-2K) compared to methyl or ethyl analogs, as seen in IC₅₀ assays .

Q. What methods are used to analyze contradictory bioactivity data across similar compounds?

Discrepancies are addressed by:

Q. How do hydrogen-bonding interactions affect the crystal packing of pyrimidine-diones?

X-ray studies reveal that N–H⋯O and O–H⋯O bonds form ring dimers, stabilizing the crystal lattice. For example, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate exhibits intermolecular H-bonds with bond lengths of 2.85–2.89 Å .

Q. What are the challenges in scaling up pyrimidine-dione synthesis for preclinical studies?

Key issues include:

- Purification : Column chromatography is replaced with recrystallization for cost efficiency.

- Byproduct management : Optimizing stoichiometry to minimize side reactions (e.g., over-alkylation).

- Solvent recovery : Ethanol/water mixtures are recycled to reduce waste .

Notes

- All answers are methodologically focused, leveraging peer-reviewed synthesis and characterization protocols.

- Advanced questions emphasize experimental design, data interpretation, and mechanistic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.